![molecular formula C7H9BrN2 B1526037 4-Bromo-3-methylbenzene-1,2-diamine CAS No. 952511-74-9](/img/structure/B1526037.png)
4-Bromo-3-methylbenzene-1,2-diamine
Overview
Description
4-Bromo-3-methylbenzene-1,2-diamine is a chemical compound with the formula C₇H₉BrN₂ . It is typically stored in a dark place under an inert atmosphere at refrigerator temperatures .
Synthesis Analysis
The synthesis of 4-Bromo-3-methylbenzene-1,2-diamine can be achieved through a multistep process. The first step involves a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . Another method involves the acetylation of 1,2-diaminobenzene, followed by bromination and alkaline hydrolysis .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-methylbenzene-1,2-diamine consists of a benzene ring substituted with a bromo group, a methyl group, and two amine groups .Physical And Chemical Properties Analysis
4-Bromo-3-methylbenzene-1,2-diamine is a solid at room temperature . It has a molecular weight of 201.07 .Scientific Research Applications
1. Solvent Interactions and Physical Properties
4-Bromo-3-methylbenzene-1,2-diamine and related compounds have been studied for their interactions with various solvents. For example, research on diaminotoluenes (related compounds) in solvents like water, ethanol, and others, explored their densities and viscosities, leading to insights into solute-solvent and solute-solute interactions. Such interactions are crucial for understanding hydrophobic hydration and hydrogen bond interactions in chemical processes (Zhu, Han, Liu, & Ma, 2014).
2. Coordination Chemistry and Complex Formation
Studies have been conducted on the formation of complexes involving 4-Bromo-3-methylbenzene-1,2-diamine derivatives with metals like palladium and nickel. These complexes were characterized using spectroscopic techniques and X-ray crystallography, providing insights into coordination chemistry and potential applications in catalysis and material science (Kargar et al., 2020).
3. Microwave-Assisted Synthesis
Microwave irradiation has been utilized for the efficient synthesis of derivatives of 4-Bromo-3-methylbenzene-1,2-diamine, demonstrating the potential for rapid and efficient chemical synthesis in modern laboratory settings. This method shows promise for the development of new synthetic routes in organic chemistry (Ha Wu-zu, 2011).
4. Synthesis of Brominated Compounds
The compound and its derivatives have been used in the synthesis of various brominated aromatic compounds. These syntheses are important for creating precursors and intermediates in organic synthesis, potentially useful in pharmaceuticals and materials science (Diemer, Leroux, & Colobert, 2011).
5. Sensor Applications
Derivatives of 4-Bromo-3-methylbenzene-1,2-diamine have been studied for their potential use in sensor technologies. For instance, their use in PVC membrane electrodes for the potentiometric determination of ions like Be2+ showcases the applicability of these compounds in analytical chemistry and environmental monitoring (Soleymanpour, Rad, & Niknam, 2006).
6. Computational Chemistry Studies
Computational studies on bromo-substituted benzene derivatives provide valuable information on molecular structures, electronic properties, and UV-Vis spectra. This research is fundamental for understanding the physical and chemical properties of these compounds, which is crucial for their application in various fields (Wang, Hsu, Huang, & Lo, 2013).
Safety And Hazards
properties
IUPAC Name |
4-bromo-3-methylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZQNBSYFRCDRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731275 | |
Record name | 4-Bromo-3-methylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylbenzene-1,2-diamine | |
CAS RN |
952511-74-9 | |
Record name | 4-Bromo-3-methylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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